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Cat. No.: B1267824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Amino-2-fluorobenzoic acid is a fluorinated aromatic amino acid that serves as a versatile

building block in medicinal chemistry and materials science.[1] Its structural features, including

the presence of amino and carboxylic acid functional groups, along with a fluorine substituent,

impart unique physicochemical properties that are of significant interest in drug design and the

synthesis of novel organic materials. This technical guide provides an in-depth structural

analysis of 4-amino-2-fluorobenzoic acid, compiling crystallographic, spectroscopic, and

computational data to offer a comprehensive understanding of its molecular architecture.

Molecular and Physical Properties
4-Amino-2-fluorobenzoic acid is a solid at room temperature with a melting point of

approximately 210 °C (with decomposition).[2] It has a molecular formula of C₇H₆FNO₂ and a

molecular weight of 155.13 g/mol .[2][3]

Crystallographic Analysis
The three-dimensional arrangement of atoms in solid-state 4-amino-2-fluorobenzoic acid has

been determined by X-ray crystallography. The crystal structure is available in the

Crystallography Open Database (COD) under the deposition number 7240983.
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Table 1: Crystallographic Data for 4-Amino-2-fluorobenzoic Acid

Parameter Value

Crystal System Monoclinic

Space Group C 1 2/c 1

a (Å) 14.7711

b (Å) 3.7877

c (Å) 24.3334

α (°) 90

β (°) 107.378

γ (°) 90

Volume (Å³) 1300.1

Z 8

Calculated Density (g/cm³) 1.584

Source: Crystallography Open Database, COD ID: 7240983

Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of a small organic molecule like 4-amino-2-
fluorobenzoic acid typically involves the following steps:

Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow

evaporation, cooling, or vapor diffusion. The choice of solvent is critical, and the compound

should be moderately soluble.[4]

Crystal Mounting: A suitable crystal (typically < 0.5 mm in each dimension) is selected and

mounted on a goniometer head.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] A

monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded
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as the crystal is rotated.[6]

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell dimensions and space group. The atomic positions are then determined using

direct methods or Patterson methods, followed by refinement of the structural model to

achieve the best fit with the experimental data.[6]
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Fig. 1: Experimental workflow for the structural analysis of 4-Amino-2-fluorobenzoic acid.

Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the chemical environment of

atoms and the functional groups present in 4-amino-2-fluorobenzoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

C1 (-COOH) - ~168

C2 (-F) - ~160 (d, ¹JCF ≈ 240 Hz)

C3 (-H) ~6.5 (dd) ~105 (d, ²JCF ≈ 25 Hz)

C4 (-NH₂) - ~150

C5 (-H) ~7.8 (t) ~130

C6 (-H) ~6.4 (dd) ~100 (d, ²JCF ≈ 25 Hz)

-COOH ~12-13 -

-NH₂ ~4-5 -

Note: These are predicted values based on analogous compounds and general principles of

NMR spectroscopy. Actual values may vary depending on the solvent and other experimental

conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A few milligrams of the compound are dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra

are acquired.

Data Processing and Analysis: The raw data is Fourier transformed to obtain the NMR

spectrum. Chemical shifts, coupling constants, and integration values are analyzed to assign

the signals to specific protons and carbons in the molecule.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.

Table 3: Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

O-H (Carboxylic Acid) Stretching 3300-2500 (broad)

N-H (Amine)
Symmetric & Asymmetric

Stretching
3500-3300

C-H (Aromatic) Stretching 3100-3000

C=O (Carboxylic Acid) Stretching 1710-1680

C=C (Aromatic) Stretching 1600-1450

C-N (Amine) Stretching 1350-1250

C-F (Fluoro) Stretching 1250-1000

Note: These are general ranges and the exact peak positions can be influenced by the

molecular environment.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small

amount of the compound with dry potassium bromide and pressing it into a thin disk.[7][8]

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)

accessory.[7]

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for a

pellet) is recorded, followed by the spectrum of the sample.

Data Analysis: The sample spectrum is ratioed against the background to obtain the

absorbance or transmittance spectrum. The characteristic absorption bands are then
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correlated with the functional groups present in the molecule.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-amino-2-fluorobenzoic acid, the molecular ion peak (M⁺) would be

expected at an m/z of approximately 155.0383, corresponding to its exact mass.

Computational Structural Analysis
Density Functional Theory (DFT) calculations can be employed to predict the optimized

geometry, spectroscopic properties, and electronic structure of 4-amino-2-fluorobenzoic acid.

Such calculations can provide insights into bond lengths, bond angles, dihedral angles, and the

distribution of electron density within the molecule. For instance, a comparative study on the

chloro-analogs, 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid, utilized DFT

with the B3LYP/6–311++G(d,p) basis set to compute these properties.[9] A similar approach

can be applied to 4-amino-2-fluorobenzoic acid to complement the experimental data.

Potential Role in Signaling Pathways
While direct evidence for the involvement of 4-amino-2-fluorobenzoic acid in specific

signaling pathways is not yet established, it is noteworthy that amino acids are known to be

crucial regulators of the mammalian target of rapamycin (mTOR) signaling pathway.

Specifically, amino acids can activate mTOR Complex 2 (mTORC2), which in turn

phosphorylates Akt, a key kinase involved in cell survival, proliferation, and metabolism.[10]

Given that 4-amino-2-fluorobenzoic acid is an amino acid derivative, its potential to modulate

this pathway presents an interesting avenue for future research, particularly in the context of

drug development for cancer and metabolic disorders.
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Fig. 2: Hypothetical involvement of 4-Amino-2-fluorobenzoic acid in the mTORC2 signaling
pathway.
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The structural analysis of 4-amino-2-fluorobenzoic acid reveals a well-defined molecular

architecture, characterized by its crystallographic parameters and spectroscopic signatures.

The combination of X-ray crystallography, NMR and FT-IR spectroscopy, and computational

modeling provides a robust framework for understanding its structure-property relationships.

This comprehensive data is invaluable for researchers in drug discovery and materials science,

enabling the rational design of new therapeutic agents and functional materials based on this

versatile chemical scaffold. Further investigation into its biological activities, particularly its

potential interaction with signaling pathways like mTORC2, could unveil new therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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